4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrido[3,4-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the pyrido[3,4-d]pyrimidine scaffold. Subsequent functionalization of this core with piperazine and pyrimidine groups is carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cancer, infectious diseases, and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses. These interactions are mediated by the compound’s unique structure, which allows it to fit into specific binding pockets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different structural features.
Pyrido[4,3-d]pyrimidine: Another related compound with therapeutic potential in various diseases
Uniqueness
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its specific combination of functional groups and structural elements, which confer unique biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C16H17N7 |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
2-methyl-4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17N7/c1-12-20-14-10-17-4-2-13(14)16(21-12)23-8-6-22(7-9-23)15-3-5-18-11-19-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
AUOBEVOCTFVFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.